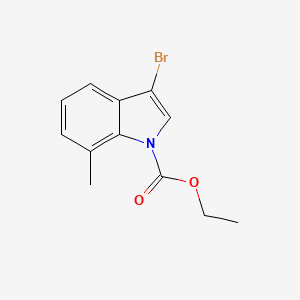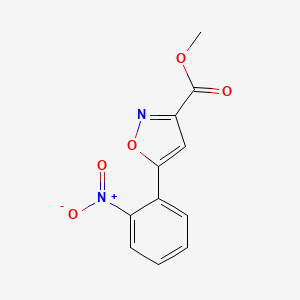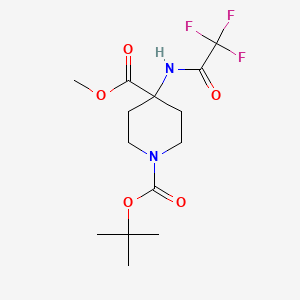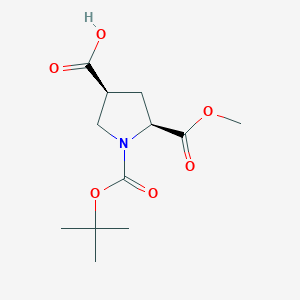
Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate
説明
Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate, also known as LiTFPB, is a lithium salt that is commonly used in scientific research. It is a highly soluble salt that is often used as a supporting electrolyte in electrochemical studies. LiTFPB has been shown to have a number of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
科学的研究の応用
Raman Spectral Studies and Glass Science
Raman spectroscopy has been applied to study borate glasses, indicating the method's usefulness in identifying structural groups within borates based on the Krogh-Moe hypothesis. This approach aids in understanding the structural modifications and cation effects on borate networks, which is relevant for materials involving similar lithium compounds (Meera & Ramakrishna, 1993).
Energy Storage and Lithium Recovery
Lithium's role as an essential element in modern energy production and storage devices, particularly in rechargeable batteries, highlights the importance of efficient lithium resource processing. This includes extraction and recovery from minerals, brine, and recycling of spent lithium-ion batteries. Such processes are critical for the sustainable exploitation of lithium and related compounds (Choubey et al., 2016).
Lithium Isotope Separation
Separation techniques for lithium isotopes, including chemical exchange systems and laser-based methods, are significant for large-scale production. These methodologies have applications in nuclear fusion technology and highlight the importance of lithium in advanced energy solutions (Symons, 1985).
Nanotechnology and Electrochemical Energy Storage
The investigation of lithium-containing NASICON-structured materials demonstrates the potential for high ionic conductivity, relevant for solid-state Li-ion conductors in electrochemical energy storage devices. This research area is crucial for the development of batteries with higher efficiency and safety profiles (Rossbach, Tietz, & Grieshammer, 2018).
Pyridine Functionalization in Organic Synthesis
The functionalization of pyridines, using methods such as directed metalation or halogen/metal exchange with lithium reagents, underscores the importance of lithium compounds in organic synthesis. This approach facilitates the regioselective modification of pyridine scaffolds, essential for developing pharmaceuticals and other nitrogen-containing organic compounds (Manolikakes et al., 2013).
特性
IUPAC Name |
lithium;trihydroxy-[6-(trifluoromethyl)pyridin-2-yl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-2-1-3-5(11-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSYKQIEEOWQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C(F)(F)F)(O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3LiNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate | |
CAS RN |
1393822-87-1 | |
| Record name | Borate(1-), trihydroxy[6-(trifluoromethyl)-2-pyridinyl]-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393822-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027728.png)
![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)
![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)

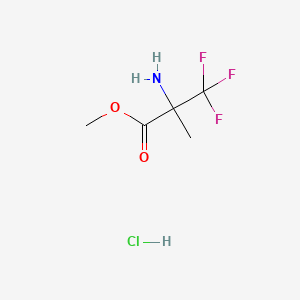
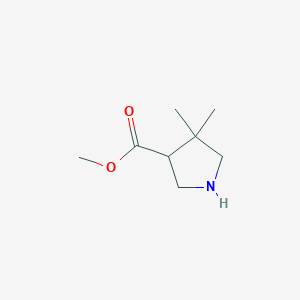



![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)
